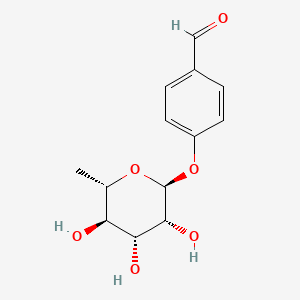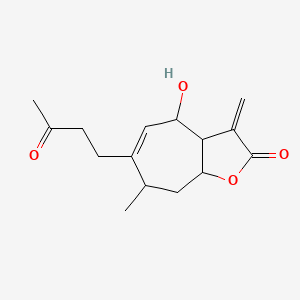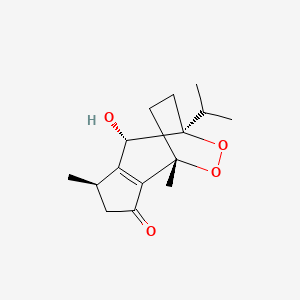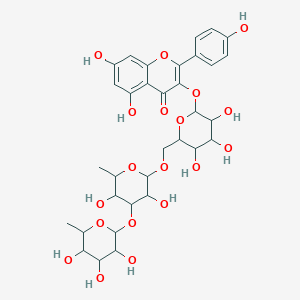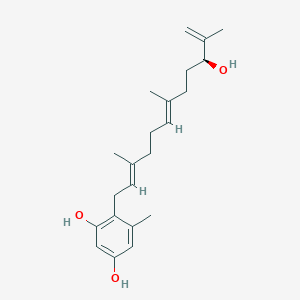
Methamnetamine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methamnetamine (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. It potently stimulates the release of monoamines from rat synaptosomes (EC50s = 10, 13, and 34 nM for dopamine, serotonin, and norepinephrine, respectively). The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection
Methamnetamine, an amphetamine-based new psychoactive substance, has been studied for its metabolism in human liver microsomes. Young-ki Hong et al. (2021) explored its phase I metabolism using liquid chromatography-quadrupole time-of-flight mass spectrometry. They identified eight metabolites of methamnetamine, which could aid in detecting its ingestion by new psychoactive substance (NPS) abusers (Young-ki Hong et al., 2021).
Pharmacological Effects and Abuse Potential
D. Youn et al. (2021) assessed the abuse potential of methamnetamine in rodents through behavioral pharmacology studies. They found that methamnetamine shows similarities to cocaine and induces rewarding and reinforcing effects, indicating its dependence liability potential (D. Youn et al., 2021).
Impurity Profiling in Forensic Analysis
F. Dayrit and Morphy C. Dumlao (2004) used cluster analysis of trace impurities in methamphetamine hydrochloride for profiling seized drug samples. Their study highlights the role of impurity profiling in forensic science and drug analysis (F. Dayrit & Morphy C. Dumlao, 2004).
Clinical Pharmacology
Methamphetamine hydrochloride, as studied in various contexts, acts by facilitating the release of catecholamines like noradrenaline and dopamine. Its effects on the central nervous system, including increasing motor activity and euphoria, have been a subject of research in clinical pharmacology (Definitions, 2020).
Toxicological Studies
Bing Li et al. (2014) investigated the effects of ethanol on the toxicokinetics of methamphetamine in rabbits. This type of research is crucial for understanding the interactions between different substances and their implications for treatment and forensics (Bing Li et al., 2014).
Eigenschaften
Molekularformel |
C14H17N · HCl |
|---|---|
Molekulargewicht |
235.8 |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
InChI-Schlüssel |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
SMILES |
CNC(C)CC1=CC2=CC=CC=C2C=C1.Cl |
Synonyme |
Methylnaphetamine; MNA; MNT; PAL-1046 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



